molecular formula C5HBrClF3N2 B13092258 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine

2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B13092258
M. Wt: 261.43 g/mol
InChI Key: XJOBZYFIQQXMMA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 4-chloro-5-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine precursors. The process often includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine and its derivatives depends on the specific biological targetFor example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 2-Bromo-4-chloro-5-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C5HBrClF3N2

Molecular Weight

261.43 g/mol

IUPAC Name

2-bromo-4-chloro-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HBrClF3N2/c6-4-11-1-2(3(7)12-4)5(8,9)10/h1H

InChI Key

XJOBZYFIQQXMMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Cl)C(F)(F)F

Origin of Product

United States

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